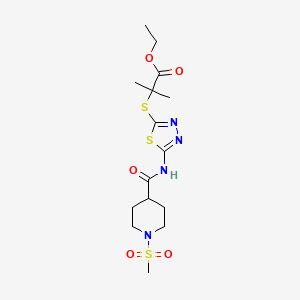

Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Description

Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a structurally complex synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a thioether linkage, a methylsulfonyl-piperidine carboxamido group, and an ethyl propanoate ester. The thiadiazole moiety is known for its electron-deficient aromatic system, which often confers biological activity, while the methylsulfonyl and piperidine groups enhance solubility and metabolic stability in pharmaceutical contexts . The ester group may serve as a prodrug moiety, facilitating cellular uptake.

Properties

IUPAC Name |

ethyl 2-methyl-2-[[5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O5S3/c1-5-24-12(21)15(2,3)26-14-18-17-13(25-14)16-11(20)10-6-8-19(9-7-10)27(4,22)23/h10H,5-9H2,1-4H3,(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEOFHWCGOWMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)SC1=NN=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multiple steps, starting from readily available starting materials

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

Introduction of Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often involving piperidine derivatives and suitable electrophiles.

Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring and the piperidine moiety can be oxidized under strong oxidizing conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the thiadiazole and piperidine rings.

Reduction: Corresponding alcohols and amines.

Substitution: Substituted esters and amides.

Scientific Research Applications

Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can enhance the compound’s binding affinity to its targets, while the ester group may facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural features with other thiadiazole derivatives, such as 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid (hereafter referred to as Compound A), which contains a triazole-thiadiazole hybrid system . Below is a comparative analysis:

Physicochemical Properties

- Solubility : The methylsulfonyl and piperidine groups in the target compound likely enhance aqueous solubility compared to Compound A, which relies on carboxylic acid groups for salt formation .

- Stability : The ethyl ester in the target compound may hydrolyze under physiological conditions, whereas Compound A’s carboxylic acid and salts (e.g., sodium, zinc) exhibit higher stability in aqueous media .

Data Tables

Table 1: Key Analytical Data for Structural Confirmation

Research Findings and Gaps

- Compound A ’s salts (e.g., zinc, morpholine) showed enhanced bioavailability, suggesting that analogous modifications to the target compound (e.g., converting the ester to a carboxylate salt) could improve pharmacological performance .

- No direct studies on the target compound’s reactivity or atmospheric degradation exist. However, gas-phase reactions of similar thioethers (e.g., with hydroxyl radicals) may inform environmental persistence .

Biological Activity

Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An ethyl group,

- A methyl group,

- A thiadiazole moiety,

- A piperidine ring with a methylsulfonyl substituent.

This structural diversity is expected to contribute to its biological activity through various mechanisms.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown enzyme inhibitory actions, particularly against cancer-related enzymes.

- Antimicrobial Activity : Thiadiazole derivatives are often studied for their antibacterial and antifungal properties.

- Antitumor Effects : Preliminary studies suggest that the compound may exhibit antitumor activity by inducing apoptosis in cancer cells.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound possess significant antitumor properties. For instance:

- In vitro Studies : The compound has been tested against various cancer cell lines, showing IC50 values indicating potent inhibition of cell growth.

- In vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth and increased survival rates.

Antimicrobial Activity

Research has shown that thiadiazole derivatives can exhibit antimicrobial properties:

- Bacterial Inhibition : Compounds have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition.

Data Tables

| Activity Type | Test Method | Result |

|---|---|---|

| Antitumor | Cell Line Assay | IC50 = 13 nM |

| Antimicrobial | Disk Diffusion | Inhibition against S. aureus |

| Enzyme Inhibition | Enzyme Activity Assay | Significant inhibition observed |

Case Studies

-

Case Study on Antitumor Efficacy :

- A study evaluated the antitumor efficacy of a related compound in a xenograft model. Results showed a dose-dependent reduction in tumor size, with maximum regression achieved at higher doses.

-

Case Study on Antimicrobial Properties :

- Another study focused on the antimicrobial activity of thiadiazole derivatives. The results indicated that compounds exhibited significant antibacterial effects, supporting their potential use in treating infections.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiol Intermediate Preparation : Reacting piperidine-4-carboxamide derivatives with thiadiazole thiols under basic conditions (e.g., NaOH/KOH in aqueous or propan-2-ol media) to form the thioether linkage .

Esterification : Coupling the intermediate with ethyl propanoate derivatives using activating agents (e.g., carbodiimides) in anhydrous solvents like DMF or THF .

Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Critical Conditions : Temperature (often 60–80°C for thioether formation), solvent polarity (aqueous vs. organic for selectivity), and stoichiometric control to minimize byproducts .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Elemental Analysis : Validates empirical formula accuracy (±0.3% deviation acceptable) .

- Spectroscopy :

- IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .

- 1H/13C NMR : Confirms proton environments (e.g., ethyl ester CH₃ at δ 1.2–1.4 ppm, piperidine protons at δ 2.5–3.5 ppm) and carbon backbone .

- Chromatography-Mass Spectrometry (LC-MS) : Assesses purity (>95% by HPLC) and molecular ion peaks (e.g., [M+H]+ via ESI) .

Q. How is the initial biological activity of this compound screened in academic research?

- Methodological Answer :

- In Silico Screening : Molecular docking against target proteins (e.g., kinases, GPCRs) using software like AutoDock to predict binding affinities .

- In Vitro Assays :

- Enzyme Inhibition : Dose-response curves (IC₅₀) for relevant enzymes (e.g., acetylcholinesterase, proteases) .

- Cytotoxicity : MTT assay on cell lines (e.g., HEK293, HeLa) to determine EC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the thiadiazole and piperidine moieties to minimize byproduct formation?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to balance reactivity and solubility .

- Catalyst Selection : Use DMAP or HOBt to enhance coupling efficiency in carbodiimide-mediated reactions .

- Byproduct Mitigation : Monitor reaction progress via TLC and quench excess reagents (e.g., scavenger resins for unreacted thiols) .

Q. How should contradictions in spectral data (e.g., NMR shift discrepancies) be resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR with computational predictions (e.g., DFT-based tools like Gaussian) .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in piperidine rings) causing split signals .

- 2D Techniques (COSY, HSQC) : Assign overlapping proton/carbon signals (e.g., thiadiazole vs. piperidine protons) .

Q. What strategies integrate computational and experimental data to resolve contradictions in biological activity predictions?

- Methodological Answer :

- MD Simulations : Run 100-ns molecular dynamics trajectories to validate docking poses and assess protein-ligand stability .

- SAR Analysis : Synthesize analogs (e.g., varying substituents on the phenyl or thiadiazole groups) to correlate structural features with assay results .

- Meta-Analysis : Compare bioactivity data across structurally similar compounds (e.g., fluorophenyl-containing analogs in ) to identify trends .

Q. How can researchers address low solubility of this compound in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug Design : Synthesize phosphate or glycoside derivatives that hydrolyze in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.